5-Bromo-3-methoxypicolinaldehyde oxime
Overview
Description
“5-Bromo-3-methoxypicolinaldehyde oxime” is a chemical compound with the empirical formula C7H7BrN2O2 . It has a molecular weight of 231.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is COc1cc(Br)cnc1\C=N\O . The InChI string is 1S/C7H7BrN2O2/c1-12-7-2-5(8)3-9-6(7)4-10-11/h2-4,11H,1H3/b10-4+ .Scientific Research Applications
Synthesis and Analysis
5-Bromo-3-methoxypicolinaldehyde oxime and related compounds have been a subject of interest in the synthesis and spectral analysis. Balachander and Manimekalai (2017) synthesized and characterized similar compounds, focusing on their spectral properties and conducting computational analysis to predict favored conformations and molecular properties (Balachander & Manimekalai, 2017).
Radiochemistry and PET Imaging
In radiochemistry, specifically in the synthesis of novel nicotinic acetylcholine receptor ligands, 5-Bromo-3-methoxypicolinaldehyde oxime derivatives have been explored. Sihver et al. (1999) synthesized a novel ligand, [76Br]BAP, using a bromodestannylation method that included [76Br]bromide. They investigated its binding properties in vitro and in vivo in rat brain, with implications for positron emission tomography (PET) imaging (Sihver et al., 1999).
Synthesis of Nicotinic Acid Derivatives
The compound has also been used in the synthesis of substituted nicotinic acid scaffolds. Robert et al. (2006) reported the regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, leading to the synthesis of novel C-4 and C-6 arylated 5-bromonicotinic acids, indicating potential applications in creating nicotinic acid derivatives (Robert et al., 2006).
Antioxidant Activity
Li et al. (2011) isolated and identified bromophenols, including derivatives similar to 5-Bromo-3-methoxypicolinaldehyde oxime, from the marine red alga Rhodomela confervoides. They evaluated these compounds for their antioxidant activities, indicating the potential use of these compounds in natural antioxidant applications (Li et al., 2011).
Pharmaceutical Manufacturing
Zhang et al. (2022) detailed an industrial process scale-up for the synthesis of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-3-methoxypicolinaldehyde oxime. This process was aimed at manufacturing therapeutic SGLT2 inhibitors, indicating its relevance in pharmaceutical manufacturing (Zhang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[(5-bromo-3-methoxypyridin-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7-2-5(8)3-9-6(7)4-10-11/h2-4,11H,1H3/b10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGIVOUQGZCMY-ONNFQVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N=CC(=C1)Br)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670149 | |
Record name | (2E)-5-Bromo-3-methoxy-2-(nitrosomethylidene)-1,2-dihydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxypicolinaldehyde oxime | |
CAS RN |
1087659-33-3 | |
Record name | (2E)-5-Bromo-3-methoxy-2-(nitrosomethylidene)-1,2-dihydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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